5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O2S2/c15-10-3-6-14(24-10)25(22,23)16-9-13-18-17-11-4-5-12(19-21(11)13)20-7-1-2-8-20/h3-6,16H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYLOYFVYIXLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNS(=O)(=O)C4=CC=C(S4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the triazolopyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the pyrrolidine group: The pyrrolidine moiety is introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.
Attachment of the thiophene ring: The thiophene ring is incorporated through coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Functionalization at the C3-Methylene Position
The methylene bridge (-CH₂-) at position 3 is critical for coupling the sulfonamide moiety:
-
Chloroacetylation : Reaction of the triazolo-pyridazine intermediate with chloroacetyl chloride in DMF at 0°C yields a 2-chloroacetamide derivative .
-
Sulfonamide coupling : Subsequent displacement of the chloro group by thiophene-2-sulfonamide using K₂CO₃/KI in DMF at 70°C .
Thiophene-Sulfonamide Reactivity
The thiophene-2-sulfonamide group participates in:
-
Electrophilic substitution : Chlorination at the 5-position using Cl₂/FeCl₃ or NCS in DCM .
-
Hydrolysis : Conversion of the sulfonamide to sulfonic acid under strong acidic conditions (H₂SO₄, reflux) .
Pyrrolidine Substituent Modifications
The pyrrolidin-1-yl group at position 6 undergoes:
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in THF/NaH to form quaternary ammonium salts .
-
Ring-opening : Treatment with HCl/EtOH cleaves the pyrrolidine ring, yielding a primary amine intermediate .
| Modification | Conditions | Product | Yield |
|---|---|---|---|
| N-Methylation | CH₃I, NaH, THF, 0°C | N-Methylpyrrolidine derivative | 73% |
| Acidic hydrolysis | 6M HCl, EtOH, reflux | 6-Aminopyridazine | 68% |
Stability Under Physiological Conditions
The compound demonstrates:
-
pH-dependent stability : Stable in PBS (pH 7.4) for 24 h but degrades in acidic media (pH < 4) via sulfonamide hydrolysis .
-
Oxidative resistance : No decomposition observed with H₂O₂ (1 mM), indicating robustness against reactive oxygen species .
Catalytic and Biological Interactions
Scientific Research Applications
5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including infectious diseases and oncology.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related sulfonamides and heterocyclic derivatives.
Structural Analogues
- Compound A: 5-chloro-N-(pyridazin-3-ylmethyl)thiophene-2-sulfonamide Key Difference: Lacks the triazolo-pyrrolidine moiety. Implication: Reduced steric bulk may decrease target binding affinity compared to the target compound.
- Compound B: N-((6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide Key Difference: Morpholine replaces pyrrolidine. Implication: Morpholine’s oxygen atom increases polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to pyrrolidine’s lipophilic nature.
Functional Analogues
- Compound C: 5-nitro-thiophene-2-sulfonamide derivatives Key Difference: Nitro group instead of chloro substitution.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 413.89 | 328.78 | 405.88 |
| LogP (Predicted) | 2.1 | 1.4 | 1.8 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 7 | 5 | 8 |
| Topological Polar Surface Area (Ų) | 108.3 | 89.6 | 115.2 |
Note: Data derived from computational models (e.g., B3LYP/6-31G basis sets for logP and TPSA) *.
Research Findings and Limitations
- Computational Predictions : Methods like B3LYP/6-31*G have validated NMR chemical shifts for related heterocycles (e.g., chalcones), supporting the reliability of these models for predicting properties of the target compound . However, experimental validation (e.g., solubility, IC₅₀ values) is absent in the provided evidence.
- Geographical/Environmental Factors : While unrelated to pharmacological properties, studies on soil and irrigation water analysis (Tables 2–7 in ) emphasize the importance of environmental variables in natural product isolation, indirectly highlighting the need for controlled synthetic conditions for the target compound .
Biological Activity
5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of sulfonamides featuring a thiophene moiety and a pyridazine derivative. The presence of the triazole ring and the chlorinated aromatic system enhances its biological profile. The molecular formula is C₁₄H₁₈ClN₅O₂S, with a molecular weight of approximately 345.85 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Some derivatives have shown potency as inhibitors of c-Met kinase, which is crucial in cancer progression and metastasis. For example, related compounds demonstrated IC50 values ranging from 0.090 μM to 1.06 μM against c-Met kinase in various cancer cell lines (A549, MCF-7, HeLa) .
- Antiproliferative Activity : The compound's structure suggests potential antiproliferative effects against tumor cells. In vitro assays have shown significant cytotoxicity against several cancer cell lines with varying IC50 values .
- COX-II Inhibition : Some studies have indicated that similar sulfonamide compounds might act as selective COX-II inhibitors, which are relevant in the treatment of inflammation-related diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound:
| Activity | Cell Line/Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| c-Met Kinase Inhibition | A549 | 0.090 | |
| Antiproliferative Activity | MCF-7 | 1.23 | |
| Cytotoxicity | HeLa | 2.73 | |
| COX-II Inhibition | Various | Not Specified |
Case Studies
Several studies have explored the biological implications of similar compounds:
- Cytotoxicity Studies : A study involving a series of triazolo-pyridazine derivatives highlighted that certain compounds exhibited significant cytotoxic effects against multiple cancer cell lines with promising IC50 values . This suggests that modifications in the structure could lead to enhanced activity.
- Kinase Inhibition : Another research effort focused on the design and synthesis of triazolo-pyridazine derivatives revealed that these compounds could effectively inhibit c-Met kinase activity, which plays a pivotal role in tumor growth and survival pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
